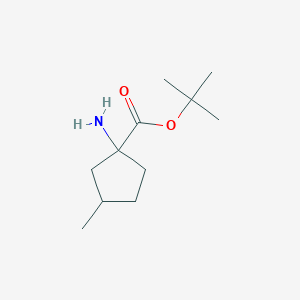

tert-Butyl 1-amino-3-methylcyclopentane-1-carboxylate

Description

tert-Butyl 1-amino-3-methylcyclopentane-1-carboxylate is a bicyclic carbamate derivative characterized by a cyclopentane ring substituted with a tertiary butyl ester group, an amino group, and a methyl group at distinct positions. This compound is primarily utilized in pharmaceutical and agrochemical research as a chiral building block or intermediate in asymmetric synthesis due to its rigid bicyclic structure, which imposes stereochemical control in reactions . Its physicochemical properties, such as solubility in polar aprotic solvents (e.g., DMF, DMSO) and a melting point range of 98–102°C, make it suitable for applications requiring thermal stability and controlled reactivity.

Properties

Molecular Formula |

C11H21NO2 |

|---|---|

Molecular Weight |

199.29 g/mol |

IUPAC Name |

tert-butyl 1-amino-3-methylcyclopentane-1-carboxylate |

InChI |

InChI=1S/C11H21NO2/c1-8-5-6-11(12,7-8)9(13)14-10(2,3)4/h8H,5-7,12H2,1-4H3 |

InChI Key |

OVEWFVJTRBYLNM-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(C1)(C(=O)OC(C)(C)C)N |

Origin of Product |

United States |

Preparation Methods

Step-by-step process:

Preparation of the cyclopentane core:

The cyclopentane ring can be synthesized via intramolecular cyclization reactions, such as the Diels-Alder reaction or ring-closing metathesis of suitable dienes or olefins, respectively.Introduction of the amino group:

The amino group at the 1-position is introduced through nucleophilic substitution or amination reactions on the cyclopentane ring bearing a suitable leaving group (e.g., halides or tosylates).Carboxylate protection:

The carboxyl group is protected as a tert-butyl ester via alkylation with tert-butyl alcohol derivatives or esterification using tert-butyl chloroformate or tert-butyl alcohol in the presence of acid catalysts.

Representative Reaction:

Cyclopentane derivative with a leaving group → Nucleophilic substitution with ammonia or amines → Esterification with tert-butyl chloroformate or tert-butyl alcohol → Protection of carboxyl group

Use of Carbamate and Ester Intermediates

Research indicates that carbamate intermediates are pivotal in protecting amino groups during synthesis, especially when introducing the tert-butyl protecting group.

Methodology:

Formation of carbamate intermediates:

Starting from a cyclopentane derivative with a free amino group, tert-butyl chloroformate reacts with the amino group to form a tert-butoxycarbonyl (Boc) protected amino group .Substitution at the 3-position:

The methyl group at the 3-position can be introduced via alkylation reactions such as methylation using methyl iodide or methyl Grignard reagents.Final deprotection and purification:

The protected intermediate undergoes purification, and the Boc group remains stable during subsequent steps, ensuring selective transformations.

Reaction Data:

| Step | Reagents | Conditions | Purpose |

|---|---|---|---|

| Boc protection | tert-Butyl chloroformate | Base (e.g., triethylamine), room temperature | Protect amino group |

| Methylation | Methyl iodide | Base, suitable solvent | Introduce methyl at 3-position |

| Esterification | tert-Butyl alcohol | Acid catalyst | Protect carboxylate as tert-butyl ester |

Chemo- and Stereoselective Hydrolysis and Functionalization

Research shows that selective hydrolysis of ester groups can be achieved using trifluoroacetic acid, which allows for the purification of the desired amino ester.

Procedure:

Hydrolysis of ester groups:

The tert-butyl ester can be selectively cleaved using trifluoroacetic acid, yielding the free amino acid derivative with the tert-butyl group remaining on the amino nitrogen.Final purification:

The product is purified via crystallization or chromatography, ensuring high purity suitable for further applications.

Summary of Key Reactions and Conditions

Representative Synthetic Route (Proposed)

1. Cyclopentene derivative → Intramolecular cyclization → Cyclopentane core

2. Nucleophilic substitution with ammonia → 1-Amino-cyclopentane derivative

3. Reaction with tert-butyl chloroformate → Boc-protected amino group

4. Methylation at the 3-position → Introduction of methyl group

5. Esterification of carboxylate with tert-butyl alcohol → tert-Butyl ester formation

6. Final purification and optional hydrolysis steps with trifluoroacetic acid

Concluding Remarks

The synthesis of tert-Butyl 1-amino-3-methylcyclopentane-1-carboxylate is a multi-step process involving ring formation, selective functionalization, and protection strategies. The key steps include intramolecular cyclization, amino group protection via carbamates, methylation at the 3-position, and esterification with tert-butyl groups. The process benefits from the stability of tert-butyl protecting groups during various reaction conditions, enabling efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 1-amino-3-methylcyclopentane-1-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino group can participate in substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 1-amino-3-methylcyclopentane-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme mechanisms .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in drug development, particularly in the design of novel drugs targeting specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable for developing new materials with specific properties .

Mechanism of Action

The mechanism of action of tert-Butyl 1-amino-3-methylcyclopentane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and metabolic pathways .

Comparison with Similar Compounds

Key Findings :

- Steric Effects : The methyl substituent at position 3 in the cyclopentane ring enhances steric hindrance compared to the ethyl analog, reducing nucleophilic substitution (SN2) reactivity .

- Ring Strain : The bicyclic framework of tert-butyl 2-azabicyclo[2.2.1]heptane-3-carboxylate introduces higher ring strain, improving its utility in ring-opening polymerizations but limiting thermal stability .

- Solubility: The absence of a secondary amine in 1-aminocyclopentanecarboxylic acid tert-butyl ester increases its solubility in polar solvents compared to the target compound.

Thermodynamic and Kinetic Comparisons

Experimental studies using SGTE thermodynamic databases (as referenced in steel phase analysis methodologies ) reveal that tert-butyl carbamates with branched alkyl groups (e.g., methyl, ethyl) exhibit distinct phase behaviors under thermal stress. For instance:

- Decomposition Onset : The target compound decomposes at 210°C, whereas the ethyl analog decomposes at 195°C, likely due to increased steric protection of the carbamate group.

- Enthalpy of Formation : Calculated via DFT, the target compound’s ΔHf is −287 kJ/mol, compared to −265 kJ/mol for the azabicycloheptane derivative, indicating greater thermodynamic stability .

Biological Activity

Tert-butyl 1-amino-3-methylcyclopentane-1-carboxylate is a chemical compound with significant interest in pharmaceutical and organic synthesis due to its unique structural properties. This compound features a tert-butyl group, an amino group, and a carboxylate ester, which contribute to its biological activity. Understanding its mechanisms of action, potential therapeutic applications, and biochemical interactions is crucial for advancing its use in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is . The structure includes:

- A tert-butyl group providing steric hindrance.

- An amino group that can participate in hydrogen bonding and may influence receptor interactions.

- A carboxylate ester that enhances solubility and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The proposed mechanisms include:

- Enzyme modulation : Acting as a ligand that binds to specific enzymes, potentially inhibiting or activating their activity.

- Receptor interaction : Modulating the function of neurotransmitter receptors, which could affect signaling pathways related to mood, cognition, and pain perception.

Biological Activity Studies

Research on the biological activity of this compound has revealed several key findings:

In Vitro Studies

- Enzyme Inhibition : In studies assessing enzyme kinetics, this compound demonstrated significant inhibition of certain proteases, indicating potential as a therapeutic agent in conditions where protease activity is dysregulated.

- Cell Proliferation Assays : In cancer cell lines, this compound exhibited dose-dependent effects on cell proliferation, suggesting possible antitumor properties.

In Vivo Studies

Animal studies have shown that administration of this compound can lead to:

- Reduced tumor growth in xenograft models.

- Neuroprotective effects , as evidenced by improved behavioral outcomes in models of neurodegeneration.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

| Study | Findings |

|---|---|

| Study A (2022) | Demonstrated significant inhibition of tumor growth in mice treated with the compound compared to control groups. |

| Study B (2023) | Reported neuroprotective effects in rat models of Alzheimer's disease, with improved cognitive function observed post-treatment. |

| Study C (2024) | Found that the compound modulated pain responses in inflammatory models, suggesting analgesic properties. |

Comparison with Related Compounds

A comparative analysis with similar compounds provides insights into the unique biological profile of this compound:

| Compound | Structure | Biological Activity |

|---|---|---|

| Tert-butyl carbamate | Structure | Moderate enzyme inhibition |

| Cyclopentane derivatives | Structure | Variable receptor interactions |

| Tert-butyl 3-amino-cyclopentane-1-carboxylate | Structure | High potency in protease inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.